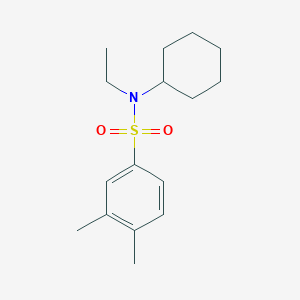
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to bind to the ATP-binding site of kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is its specificity for certain enzymes and receptors, which allows researchers to study these targets in isolation. However, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide may also have off-target effects that can complicate data interpretation. Additionally, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is relatively expensive and may not be readily available in all research settings.
Future Directions
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of kinases, which could have therapeutic applications in cancer and other diseases. Other potential directions include the study of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in combination with other drugs or in different disease models, as well as the development of new synthetic methods for producing N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide and related compounds.
Synthesis Methods
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including reactions between 5-chloro-2-aminopyridine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or variations in reaction conditions, but all result in the production of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in relatively high yields.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has been found to be particularly useful in the study of kinases, which are enzymes that play a key role in many cellular processes.
properties
Product Name |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-5-12(7-10(9)2)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
InChI Key |
VUDNVQNMMRGCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
solubility |
3.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)







![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)